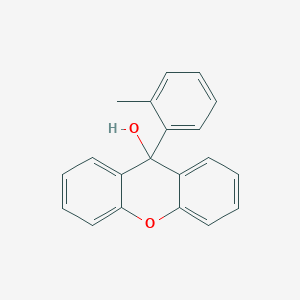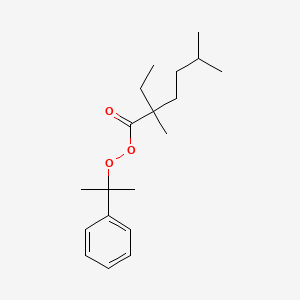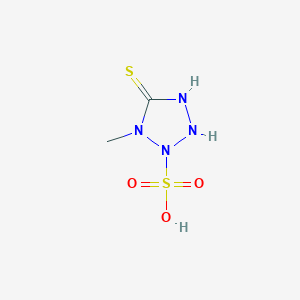
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is a chemical compound with the molecular formula C2H4N4O3S2. It is known for its unique structure, which includes a tetrazole ring and a sulfonic acid group. This compound is used in various scientific research applications due to its reactivity and functional properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid typically involves the following steps:
Addition Reaction: Aminomethanesulfonic acid reacts with carbon disulfide in the presence of potassium hydroxide to form an intermediate product.
S-Methylation: The intermediate product undergoes S-methylation with methyl iodide.
Cyclization: The S-methylated product is then cyclized with sodium azide to form this compound.
Industrial Production Methods
Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfide.
Substitution: The tetrazole ring allows for substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfides, and substituted tetrazoles.
Applications De Recherche Scientifique
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions, while the tetrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways and lead to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Mercapto-1H-tetrazole-1-methane sulfonic acid
- 5-Mercaptotetrazole-1-methanesulfonic acid
- 5-Mercapto-1H-tetrazole-1-methane sulfonic acid
Uniqueness
1-Methyl-5-sulfanylidene-2-tetrazolidinesulfonic acid is unique due to its specific combination of a tetrazole ring and a sulfonic acid group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C2H6N4O3S2 |
|---|---|
Poids moléculaire |
198.23 g/mol |
Nom IUPAC |
1-methyl-5-sulfanylidenetetrazolidine-2-sulfonic acid |
InChI |
InChI=1S/C2H6N4O3S2/c1-5-2(10)3-4-6(5)11(7,8)9/h4H,1H3,(H,3,10)(H,7,8,9) |
Clé InChI |
NNEYBVMFMGJKPM-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)NNN1S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



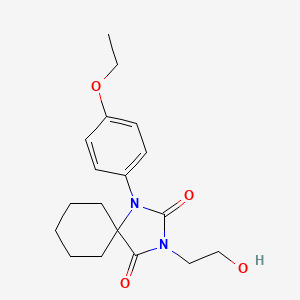
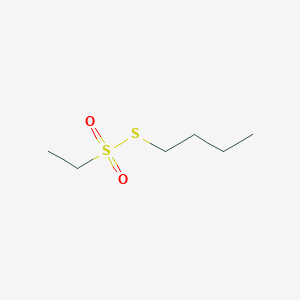
![Dibenzo[b,d]thiophene-4,6-diyldiboronic acid](/img/structure/B14745132.png)
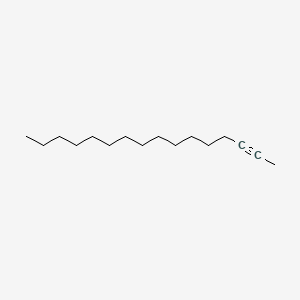
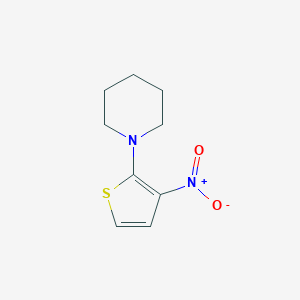
![Thiopyrano[4,3-b]indole](/img/structure/B14745141.png)
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
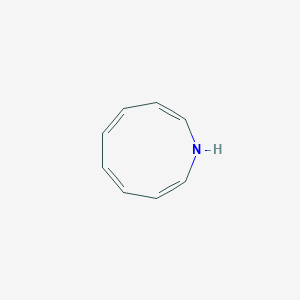
![N-[(2-benzothiazol-2-yl-4-bromo-phenyl)thiocarbamoyl]-3-butoxy-benzamide](/img/structure/B14745169.png)
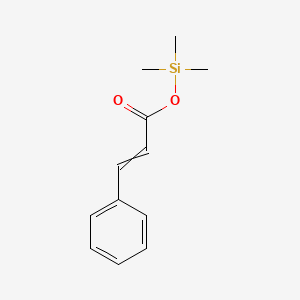
![2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione](/img/structure/B14745177.png)
